Combi-1

Description

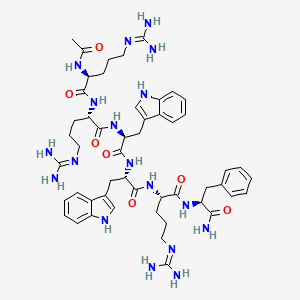

Structure

2D Structure

Properties

Molecular Formula |

C51H70N18O7 |

|---|---|

Molecular Weight |

1047.2 g/mol |

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C51H70N18O7/c1-29(70)64-37(18-9-21-59-49(53)54)44(72)65-39(20-11-23-61-51(57)58)46(74)68-42(26-32-28-63-36-17-8-6-15-34(32)36)48(76)69-41(25-31-27-62-35-16-7-5-14-33(31)35)47(75)66-38(19-10-22-60-50(55)56)45(73)67-40(43(52)71)24-30-12-3-2-4-13-30/h2-8,12-17,27-28,37-42,62-63H,9-11,18-26H2,1H3,(H2,52,71)(H,64,70)(H,65,72)(H,66,75)(H,67,73)(H,68,74)(H,69,76)(H4,53,54,59)(H4,55,56,60)(H4,57,58,61)/t37-,38-,39-,40-,41-,42-/m0/s1 |

InChI Key |

HTRFGCRMHHYFRJ-UJKKYYSESA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Combi-Molecules

Introduction

The term "Combi-1" does not refer to a specific, singular therapeutic agent within publicly available scientific literature and clinical trial databases. Instead, the query likely pertains to the innovative "combi-molecule" or "combi-targeting" approach in drug development. This strategy involves creating single chemical entities capable of modulating multiple cellular targets or pathways, thereby offering a novel paradigm in cancer therapy. This guide will provide an in-depth technical overview of the core principles and mechanisms of action of these combi-molecules, drawing on examples from published research.

The fundamental premise of the combi-targeting concept is to design molecules that can, for instance, simultaneously inhibit a receptor tyrosine kinase-mediated signaling pathway while also carrying a cytotoxic DNA-damaging moiety.[1] This approach aims to consolidate the therapeutic benefits of combination therapy into a single molecule, potentially reducing the complex pharmacokinetics and toxicity profiles associated with administering multiple drugs.[1]

Core Concepts of Combi-Molecule Action

Combi-molecules are engineered to possess dual functionalities. One common design involves a chimeric structure that includes:

-

A Targeting Moiety: This part of the molecule is designed to bind to a specific cellular target, often a receptor tyrosine kinase (RTK) like the epidermal growth factor receptor (EGFR), which is frequently overexpressed in cancer cells. This binding inhibits the downstream signaling pathways that promote cell proliferation and survival.

-

A Cytotoxic Moiety: This component is a DNA-damaging agent, such as an alkylating agent or a nitrosourea, which induces DNA lesions and triggers apoptosis.

The mechanism can be designed in several ways. Some combi-molecules are intended to act as a single, intact entity that inhibits its target kinase. In other designs, the molecule is a prodrug, engineered to be hydrolyzed under specific physiological conditions, such as the acidic tumor microenvironment, to release two or more bioactive species.[1][2]

Quantitative Data on Combi-Molecule Efficacy

The following table summarizes the reported in vitro and in vivo efficacy of representative combi-molecules from preclinical studies.

| Combi-Molecule | Target(s) | Cell Line(s) | In Vitro Potency | In Vivo Effects | Reference(s) |

| AL530 | MEK, DNA | Various | 5-fold more potent than chlorambucil (CBL); 3- to 5-fold more potent than CBL + PD98059 | Significant tumor delay; less toxicity than CBL or CBL + PD98059. Released high levels of PD98059 in tumors. | [1] |

| RB24 (NSC 741279) | EGFR, DNA | DU145 (prostate cancer) | >100-fold more potent than temozolomide (TEM); 4-fold more potent than gefitinib; 5-fold more potent than gefitinib + TEM | Not specified in the provided abstract. | [3] |

| ZRBA1 | EGFR, DNA | Prostatic Neoplasms | Not specified in the provided abstract. | Degraded in vivo to FD105 (EGFR inhibitor) and its more potent acetylated form, FD105Ac. | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of combi-molecules.

Cell Proliferation Assays (e.g., SRB Assay)

-

Objective: To determine the cytotoxic and anti-proliferative effects of combi-molecules.

-

Methodology:

-

Tumor cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with a range of concentrations of the combi-molecule, its individual components, or combination therapies.

-

After a set incubation period (e.g., 72 hours), cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with sulforhodamine B (SRB) dye.

-

The bound dye is solubilized, and the absorbance is read on a plate reader to determine cell viability.

-

Western Blotting

-

Objective: To assess the modulation of specific proteins and signaling pathways.

-

Methodology:

-

Cells are treated with the combi-molecule for various times and at different concentrations.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies against target proteins (e.g., phospho-Erk1/2, γ-H2AX, XRCC1, phospho-Bad).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy and toxicity of combi-molecules in a living organism.

-

Methodology:

-

Human tumor cells are injected subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The combi-molecule is administered (e.g., intraperitoneally) according to a specific dosing schedule.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).

-

Pharmacokinetic Analysis (HPLC and LC-MS)

-

Objective: To study the absorption, distribution, metabolism, and excretion of the combi-molecule and its metabolites in vivo.

-

Methodology:

-

The combi-molecule is administered to animals.

-

Blood and tissue samples are collected at various time points.

-

The concentration of the parent molecule and its metabolites is quantified using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Signaling Pathways and Mechanisms of Action

The dual-action nature of combi-molecules leads to the modulation of multiple signaling pathways. The following diagrams illustrate these complex interactions.

EGFR Signaling and DNA Damage Pathway Modulation by RB24

The combi-molecule RB24 was designed to target EGFR and methylate DNA.[3] Its superior activity compared to the combination of gefitinib and temozolomide is attributed to its ability to simultaneously block EGFR-mediated pro-survival signaling and inhibit DNA repair.[3]

Caption: Mechanism of action of the combi-molecule RB24.

pH-Dependent Activation of AL530 in the Tumor Microenvironment

AL530 is a prototype combi-molecule designed to be stable at physiological pH but to release a MEK inhibitor (PD98059) and a DNA alkylating agent (a chlorambucil analogue) in the acidic tumor microenvironment.[1]

Caption: pH-labile activation and mechanism of AL530.

Experimental Workflow for Combi-Molecule Characterization

The logical flow of experiments to characterize a novel combi-molecule is outlined below.

Caption: Logical workflow for combi-molecule evaluation.

Conclusion

The "combi-molecule" approach represents a sophisticated strategy in drug design, aiming to overcome the limitations of conventional combination therapies by integrating multiple mechanisms of action into a single agent. Preclinical studies on molecules like AL530, RB24, and ZRBA1 demonstrate the potential of this concept to achieve enhanced potency and potentially improved therapeutic indices. The core mechanisms involve the simultaneous inhibition of key cancer-promoting signaling pathways and the induction of cytotoxic DNA damage. Further research and clinical development are necessary to translate the promise of these multi-targeting agents into effective cancer treatments.

References

- 1. Design and Mechanism of Action of a New Prototype of Combi-Molecule “Programed” to Release Bioactive Species at a pH Range Akin to That of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The combi-targeting concept: mechanism of action of the pleiotropic combi-molecule RB24 and discovery of a novel cell signaling-based combination principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The combi-targeting concept: evidence for the formation of a novel inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Combi-1: A Dual-Action Anti-Cancer Agent - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Combi-1, a representative "combi-molecule" designed to exhibit a dual mechanism of anti-cancer activity. This class of molecules is engineered to concurrently inhibit critical cell signaling pathways and induce DNA damage, offering a promising strategy to overcome drug resistance and improve therapeutic outcomes in oncology.

Synthesis of this compound

The synthesis of this compound, a quinazoline-based combi-molecule, is a multi-step process that involves the construction of the core quinazoline scaffold followed by the introduction of a DNA-alkylating moiety. The following protocol is a representative synthesis based on established methods for similar compounds.

Experimental Protocol: Synthesis of this compound

Materials:

-

Substituted anthranilonitrile

-

Substituted aniline

-

N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K2CO3)

-

Chloroacetyl chloride

-

Sodium iodide (NaI)

-

Secondary amine (e.g., diethylamine)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Quinazoline Core Formation: A mixture of substituted anthranilonitrile and substituted aniline is heated in a suitable solvent such as DMF in the presence of a base like potassium carbonate. The reaction is monitored by thin-layer chromatography (TLC) until completion. The resulting intermediate is then cyclized, often with the addition of a catalyst, to form the 4-anilinoquinazoline core.

-

Introduction of the Linker: The quinazoline core is reacted with chloroacetyl chloride in an inert solvent to attach an acetyl chloride linker to a reactive position on the quinazoline ring, typically at a free amino or hydroxyl group.

-

Formation of the DNA-Alkylating Moiety: The acetyl chloride-linked intermediate is then treated with sodium iodide to convert the chloride to a more reactive iodide. Subsequently, a secondary amine is added to displace the iodide and form the final DNA-alkylating mustard-type group.

-

Purification: The final product, this compound, is purified using column chromatography on silica gel with an appropriate eluent system to yield the pure compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for the generation of this compound.

Chemical Properties of this compound

The chemical properties of this compound are crucial for its formulation, delivery, and biological activity. The following table summarizes key physicochemical properties based on data from analogous compounds.

| Property | Value | Method of Determination |

| Molecular Formula | C₂₂H₂₃ClN₄O | Mass Spectrometry |

| Molecular Weight | 410.9 g/mol | Mass Spectrometry |

| Appearance | Pale yellow solid | Visual Inspection |

| Solubility | Soluble in DMSO, sparingly in water | Solubility Assay |

| Melting Point | 185-190 °C | Differential Scanning Calorimetry |

| LogP | 3.5 | Calculated (e.g., cLogP) |

| pKa | 6.8 (basic) | Potentiometric Titration |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects through a dual mechanism of action: inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and induction of DNA damage.

EGFR Signaling Inhibition

The 4-anilinoquinazoline core of this compound is a potent inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding site of the receptor, this compound prevents its autophosphorylation and subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways. This blockade leads to the inhibition of cell proliferation, survival, and metastasis.

DNA Alkylation

The chloroethylamino moiety of this compound acts as a DNA-alkylating agent. This reactive group can form covalent adducts with DNA bases, primarily guanine, leading to the formation of inter- and intra-strand crosslinks. These DNA lesions disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

Signaling Pathway Diagram

Caption: Dual mechanism of action of this compound.

Biological Activity

The dual-action nature of this compound results in potent anti-proliferative and cytotoxic effects against a broad range of cancer cell lines, particularly those that are dependent on EGFR signaling.

Experimental Protocol: In Vitro Cytotoxicity Assay

Cell Lines: A panel of human cancer cell lines with varying EGFR expression levels.

Procedure:

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with increasing concentrations of this compound (and relevant controls) for 72 hours.

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro Activity of this compound

| Cell Line | EGFR Status | IC50 (nM) |

| A431 | High | 50 |

| MDA-MB-231 | Moderate | 150 |

| MCF-7 | Low | 500 |

| HCT116 | Moderate | 200 |

Conclusion

This compound represents a promising class of dual-action anti-cancer agents that combine targeted therapy with conventional chemotherapy in a single molecule. Its ability to simultaneously inhibit EGFR signaling and induce DNA damage provides a robust mechanism to combat cancer cell proliferation and survival. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this and other combi-molecules.

In Vitro Efficacy of Combi-1 (JDA58): A Technical Overview

This technical guide provides an in-depth analysis of the in vitro efficacy of Combi-1, a combi-molecule designed for dual targeting of the Epidermal Growth Factor Receptor (EGFR) and DNA. The following sections detail the experimental data, methodologies, and relevant signaling pathways associated with this compound's mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The antiproliferative activity of this compound (JDA58) was evaluated in various human tumor cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below. The data demonstrates that this compound is significantly more potent than the conventional chemotherapeutic agent BCNU in the tested cell lines.[1]

| Cell Line | This compound (JDA58) IC50 (µmol/L) | BCNU IC50 (µmol/L) |

| DU145 (Prostate) | Not explicitly stated, but >20-40 fold more potent than BCNU | >90 |

| Other cell lines | Not explicitly stated, but >20-40 fold more potent than BCNU | >90 |

Note: The exact IC50 value for JDA58 was not provided in the search results, but its relative potency compared to BCNU is highlighted.

Furthermore, JDA58 was found to be a potent inhibitor of EGFR tyrosine kinase with an IC50 of 0.2 µmol/L.[2]

Experimental Protocols

A summary of the key experimental protocols used to assess the in vitro efficacy of this compound (JDA58) is provided below.

1. EGFR Tyrosine Kinase Inhibition Assay: The ability of this compound to inhibit EGFR tyrosine kinase activity was quantified to determine its IC50 value against this target.[2] While the specific assay details are not fully described in the provided texts, a typical protocol would involve incubating recombinant EGFR protein with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The resulting phosphorylation of the substrate would then be measured, often using an ELISA-based method or radioactivity.

2. Cell Proliferation Assay: The antiproliferative effects of this compound were assessed in human tumor cell lines.[1] A standard protocol for such an assay involves:

-

Cell Culture: Human tumor cell lines, such as the DU145 prostate cancer cell line, are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound, a control compound (like BCNU), and a vehicle control.

-

Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The absorbance or fluorescence is proportional to the number of viable cells.

-

IC50 Calculation: The IC50 values are calculated by plotting cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

3. Western Blotting for EGFR Phosphorylation: To confirm the inhibition of EGFR signaling within cells, western blotting was performed to detect the phosphorylation status of EGFR.[1][2]

-

Cell Lysis: DU145 prostate cancer cells are treated with this compound and subsequently lysed to extract cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

-

Detection: Following incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) system.[1] A decrease in the p-EGFR signal relative to total EGFR indicates inhibition of the receptor's activity.

4. Alkaline Comet Assay for DNA Damage: The ability of this compound to induce DNA damage was quantified using the alkaline comet assay.[1][3]

-

Cell Treatment: DU145 cells are treated with this compound.

-

Cell Embedding: The treated cells are embedded in a low-melting-point agarose gel on a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet tail."

-

Visualization and Analysis: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

Visualizations

Signaling Pathway of this compound (JDA58)

The following diagram illustrates the proposed dual mechanism of action of this compound, targeting both the EGFR signaling pathway and directly damaging cellular DNA.

Caption: Dual mechanism of action of this compound (JDA58).

Experimental Workflow for In Vitro Efficacy Assessment

This diagram outlines the general workflow for evaluating the in vitro efficacy of this compound.

Caption: Workflow for in vitro assessment of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The combi-targeting concept: in vitro and in vivo fragmentation of a stable combi-nitrosourea engineered to interact with the epidermal growth factor receptor while remaining DNA reactive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Combi-Targeting Concept: <i>In vitro</i> and <i>In vivo</i> Fragmentation of a Stable Combi-Nitrosourea Engineered … [ouci.dntb.gov.ua]

Unraveling "Combi-1": A Term with Multiple Identities in Pharmaceutical Research

The term "Combi-1" does not refer to a single, defined pharmaceutical agent with a unique pharmacokinetic and pharmacodynamic profile. Instead, literature and patent searches reveal its use in several distinct contexts, ranging from a specific peptide sequence to a shorthand for combination drug therapies and even a commercial product line. This guide will address the different known entities referred to as "this compound," providing available details for each.

This compound as an Antimicrobial Peptide

In the field of antimicrobial research, "this compound" refers to a specific hexapeptide with the amino acid sequence RRWWRF (Arginine-Arginine-Tryptophan-Tryptophan-Arginine-Phenylalanine). This peptide was identified through combinatorial library screening and is noted for its potential membrane-interacting properties.

Pharmacodynamics (Mechanism of Action):

As a tryptophan-rich antimicrobial peptide, this compound is believed to exert its effects by interacting with and disrupting the cell membranes of microorganisms.[1][2] The positively charged arginine residues are thought to facilitate initial binding to the negatively charged components of microbial cell membranes, while the tryptophan residues contribute to the peptide's ability to insert into and destabilize the lipid bilayer.[1] This disruption can lead to the formation of pores or channels, causing leakage of intracellular contents and ultimately cell death.[1]

Pharmacokinetics:

Experimental Protocols:

The generation of peptides like this compound typically involves solid-phase peptide synthesis followed by purification using techniques such as high-performance liquid chromatography (HPLC). Antimicrobial activity is commonly assessed in vitro using assays like the minimum inhibitory concentration (MIC) assay against a panel of bacteria and fungi. Membrane disruption potential can be investigated using techniques such as fluorescent dye leakage assays from lipid vesicles.

Signaling Pathway Visualization:

The primary proposed mechanism of action for antimicrobial peptides like this compound is direct membrane disruption rather than interaction with specific signaling pathways. A workflow for its identification and initial characterization can be visualized as follows:

References

An In-depth Technical Guide to the Solubility and Stability Testing of Combi-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential solubility and stability testing required for a novel active pharmaceutical ingredient (API), designated here as Combi-1. The following sections detail the experimental protocols, present data in a structured format, and visualize key workflows and concepts to aid in the understanding and execution of these critical studies in the drug development process.

Introduction

The determination of aqueous solubility and chemical stability are fundamental prerequisites in the preclinical and formulation development of any new chemical entity. Poor solubility can significantly hinder a drug's bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products. This document outlines the core methodologies and data interpretation for the initial characterization of this compound.

Solubility Assessment of this compound

The intrinsic solubility of an API is a critical physicochemical parameter that influences its absorption and overall therapeutic efficacy. The following sections describe the experimental approach and results for determining the solubility of this compound.

2.1. Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound was determined using the well-established shake-flask method.[1]

-

Objective: To determine the saturated concentration of this compound in various aqueous media at a controlled temperature.

-

Materials:

-

This compound (crystalline powder)

-

pH 1.2 HCl buffer

-

pH 4.5 Acetate buffer

-

pH 6.8 Phosphate buffer

-

pH 7.4 Phosphate buffer

-

Purified water

-

Calibrated pH meter

-

Analytical balance

-

Shaking incubator set at 37 ± 1 °C

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound

-

-

Procedure:

-

An excess amount of this compound is added to separate vials containing each of the specified aqueous media.

-

The vials are sealed and placed in a shaking incubator maintained at 37 ± 1 °C.

-

The samples are agitated for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.[2]

-

After the incubation period, the suspensions are removed and allowed to settle.

-

An aliquot of the supernatant is carefully withdrawn and centrifuged to remove any undissolved solids.

-

The concentration of this compound in the clear supernatant is quantified using a validated HPLC method.

-

The pH of the solution is measured and recorded.[2]

-

The experiment is performed in triplicate for each condition.[2]

-

2.2. Data Presentation: this compound Equilibrium Solubility

The following table summarizes the quantitative solubility data for this compound in various aqueous media at 37 °C.

| Medium (pH) | Mean Solubility (mg/mL) | Standard Deviation | Solubility Classification (USP) |

| pH 1.2 HCl Buffer | 0.05 | 0.004 | Sparingly soluble |

| pH 4.5 Acetate Buffer | 0.12 | 0.009 | Slightly soluble |

| pH 6.8 Phosphate Buffer | 0.85 | 0.07 | Soluble |

| pH 7.4 Phosphate Buffer | 1.20 | 0.11 | Soluble |

| Purified Water | 0.78 | 0.06 | Soluble |

2.3. Experimental Workflow: Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment of this compound

Stability testing is crucial to understand how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] These studies are essential for determining storage conditions, re-test periods, and shelf-life.

3.1. Experimental Protocol: Forced Degradation Study

Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.

-

Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

-

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

Validated stability-indicating HPLC method

-

-

Procedure:

-

Acid Hydrolysis: this compound is dissolved in 0.1 M HCl and heated at 80 °C for 2 hours.

-

Base Hydrolysis: this compound is dissolved in 0.1 M NaOH and heated at 80 °C for 2 hours.

-

Oxidative Degradation: this compound is dissolved in 3% H₂O₂ and kept at room temperature for 24 hours.

-

Thermal Degradation: A solid sample of this compound is placed in an oven at 105 °C for 24 hours.

-

Photostability: A solid sample of this compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

A control sample is stored under ambient conditions.

-

All samples are analyzed by the stability-indicating HPLC method to determine the assay of this compound and the formation of any degradation products.

-

3.2. Data Presentation: this compound Forced Degradation Results

The table below summarizes the results of the forced degradation studies on this compound.

| Stress Condition | % Assay of this compound | % Total Impurities | Major Degradant (RRT) |

| Control | 99.8 | 0.2 | - |

| 0.1 M HCl, 80°C, 2h | 85.2 | 14.8 | 0.75 |

| 0.1 M NaOH, 80°C, 2h | 90.5 | 9.5 | 0.82 |

| 3% H₂O₂, RT, 24h | 92.1 | 7.9 | 1.15 |

| Thermal (105°C, 24h) | 98.7 | 1.3 | - |

| Photostability | 97.4 | 2.6 | 0.91 |

3.3. Logical Relationship: Stability Indicating Method Development

Caption: Development of a Stability-Indicating Method.

3.4. Experimental Protocol: ICH Stability Testing

Long-term and accelerated stability studies are performed according to the International Council for Harmonisation (ICH) guidelines to evaluate the stability of this compound under recommended storage conditions.[3]

-

Objective: To establish a re-test period for this compound by evaluating its stability under defined storage conditions.

-

Materials:

-

Three primary batches of this compound packaged in the proposed container closure system.

-

ICH compliant stability chambers.

-

-

Procedure:

-

Samples from three primary batches are stored at the following conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

At each time point, the samples are tested for critical quality attributes, including:

-

Appearance

-

Assay

-

Degradation products

-

Water content

-

Any other relevant physical or chemical properties

-

-

3.5. Data Presentation: this compound ICH Stability Data (Accelerated Condition)

The following table presents representative data from the 6-month accelerated stability study of a single batch of this compound.

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) | Water Content (%) |

| 0 | White to off-white powder | 99.9 | 0.1 | 0.2 |

| 3 | White to off-white powder | 99.5 | 0.5 | 0.3 |

| 6 | White to off-white powder | 99.1 | 0.9 | 0.4 |

3.6. Signaling Pathway: Hypothetical Degradation Pathway of this compound

Based on the forced degradation studies, a potential degradation pathway for this compound can be proposed. For instance, if this compound contains an ester linkage, a likely degradation pathway under both acidic and basic conditions would be hydrolysis.

Caption: Hypothetical Hydrolytic Degradation of this compound.

Conclusion

The solubility and stability profiles of this compound have been characterized through a series of well-defined experimental protocols. The data presented in this guide provide a foundational understanding of the physicochemical properties of this compound, which is essential for its progression through the drug development pipeline. The pH-dependent solubility suggests that formulation strategies may be required to enhance dissolution in the upper gastrointestinal tract. The stability data indicates that this compound is relatively stable under ambient conditions but is susceptible to hydrolysis and oxidation under stress. These findings will inform the development of a stable and bioavailable drug product.

References

Navigating the Labyrinth: A Technical Guide to Preliminary Toxicity Screening of Combination Therapies

For Researchers, Scientists, and Drug Development Professionals

The development of combination therapies represents a paradigm shift in treating complex diseases, offering the potential for synergistic efficacy and reduced drug resistance. However, the path to clinical application is paved with rigorous safety assessments. This technical guide provides an in-depth overview of the core principles and methodologies for the preliminary toxicity screening of a hypothetical combination drug, "Combi-1," composed of two new molecular entities (NME), "Drug A" and "Drug B."

Introduction: The Rationale for Combination Toxicity Screening

The primary goal of nonclinical toxicity studies for combination products is to identify potential synergistic or additive toxicities that would not be predicted from the toxicity profiles of the individual components. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide a framework for these assessments, emphasizing a science-driven, case-by-case approach.[1][2] The scope and design of these studies depend on several factors, including the development stage of the individual drugs, their known toxicological profiles, and the intended clinical use.[3][4] For two new molecular entities (NMEs) like in our hypothetical "this compound," a thorough preclinical safety evaluation of each component is required, followed by a "bridging" study of the combination to assess potential interactions.[3][4]

In Vitro Toxicity Assessment of this compound

In vitro assays are crucial for early-stage toxicity screening, offering a rapid and cost-effective means to identify potential liabilities before proceeding to more complex in vivo studies.[5][6]

Cytotoxicity Screening

The initial step is to assess the cytotoxic potential of Drug A, Drug B, and this compound (in a fixed-dose ratio) across a panel of relevant cell lines.

Table 1: Hypothetical IC50 Values (µM) for this compound and its Components in Various Cell Lines

| Cell Line | Drug A | Drug B | This compound (1:1 Ratio) |

| HepG2 (Liver) | 75.2 | 98.5 | 45.8 |

| HEK293 (Kidney) | > 200 | 150.3 | 125.6 |

| AC16 (Cardiac) | 120.1 | > 200 | 95.7 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of Drug A, Drug B, and this compound for 72 hours. Include a vehicle control.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

References

- 1. Non-clinical combination toxicology studies: strategy, examples and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-clinical combination toxicology studies: strategy, examples and future perspective [jstage.jst.go.jp]

- 3. fda.gov [fda.gov]

- 4. Nonclinical Development of Combination Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kosheeka.com [kosheeka.com]

The Discovery and Development of Combi-1 (Ac-RRWWRF-NH2): A Technical Whitepaper

Abstract

Combi-1 (Ac-RRWWRF-NH2) is a synthetic hexapeptide that has emerged from the screening of combinatorial libraries as a potent antimicrobial peptide (AMP). Its discovery highlights the power of high-throughput screening in identifying novel therapeutic leads. This document provides a comprehensive technical overview of the discovery, mechanism of action, and key experimental protocols related to this compound. It is intended for researchers, scientists, and drug development professionals in the field of antimicrobial research.

Discovery and Development

This compound was identified through the screening of synthetic combinatorial peptide libraries, a strategy designed to rapidly assess vast numbers of different peptide sequences for a specific biological activity.[1][2] This approach bypasses the traditional reliance on naturally occurring peptides as starting points for drug discovery. The core sequence, RRWWRF-NH2, was selected based on its potent antimicrobial properties. The peptide is N-terminally acetylated (Ac) and C-terminally amidated (NH2), modifications known to enhance stability and activity in many AMPs.

The development of this compound is rooted in the observation that short, cationic, and tryptophan- and arginine-rich peptides often exhibit significant antimicrobial activity.[3][4][5] These features are central to the function of many natural AMPs. The presence of multiple arginine residues confers a strong positive charge, facilitating interaction with negatively charged bacterial membranes, while the tryptophan residues act as membrane anchors.[1][5]

Physicochemical Properties and Structure

| Property | Value |

| Sequence | Ac-Arg-Arg-Trp-Trp-Arg-Phe-NH2 |

| Molecular Formula | C53H73N17O7 |

| Molecular Weight | 1047.58 g/mol |

| Charge at pH 7 | +3 |

| Structure | In aqueous solution, this compound is largely unstructured. However, upon interaction with membrane-mimetic environments, such as sodium dodecyl sulfate (SDS) micelles, it adopts a distinct amphipathic conformation. The hydrophobic tryptophan and phenylalanine residues align on one face of the molecule, while the cationic arginine residues are positioned on the opposite face. This amphipathic structure is crucial for its membrane-disrupting activity.[1] |

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of bacterial cell membrane integrity.[3] This process is initiated by the electrostatic attraction between the positively charged arginine residues of the peptide and the negatively charged components of bacterial membranes, such as phosphatidylglycerol.[1][6] In contrast, this compound shows minimal interaction with zwitterionic phospholipids like phosphatidylcholine, which are predominant in mammalian cell membranes, accounting for its low hemolytic activity.[1][6]

Upon binding to the bacterial membrane, the tryptophan residues are thought to insert into the interfacial region of the lipid bilayer, acting as hydrophobic anchors.[1] This insertion, driven by the peptide's induced amphipathic structure, leads to membrane destabilization. While the precise nature of the membrane disruption is not fully elucidated, it is believed to involve processes that increase membrane permeability, leading to the leakage of cellular contents and ultimately cell death.[7] Unlike some larger AMPs, short hexapeptides like this compound are generally considered poor at forming stable transmembrane pores.[6][7]

Figure 1. Proposed mechanism of action for this compound.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against a range of bacteria and yeast.[8] The following table summarizes its reported Minimum Inhibitory Concentrations (MICs).

| Organism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 8–16 | [9] |

| Staphylococcus aureus | ATCC 29213 | 5–10 | [9] |

| Candida albicans | ATCC 10231 | 39–80 | [9] |

Experimental Protocols

Peptide Synthesis and Purification

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[10][11]

Figure 2. Workflow for the synthesis of this compound.

Materials:

-

TentaGel S RAM resin or similar for C-terminal amide

-

Fmoc-amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Phe-OH)

-

Coupling reagents (e.g., HBTU, DIEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Acetic anhydride

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

HPLC grade acetonitrile and water

-

0.1% TFA

Protocol:

-

Resin Swelling: Swell the resin in a suitable solvent like DMF.

-

First Amino Acid Coupling: Couple Fmoc-Phe-OH to the resin using coupling reagents.

-

Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Sequential Coupling: Sequentially couple the remaining amino acids (Arg, Trp, Trp, Arg, Arg) with intermittent deprotection steps.

-

N-terminal Acetylation: After the final deprotection, acetylate the N-terminus with acetic anhydride.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide and remove side-chain protecting groups.

-

Purification: Purify the crude peptide by reverse-phase HPLC on a C18 column.

-

Verification: Confirm the identity and purity of the peptide using mass spectrometry.

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide powder.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method.[2]

Materials:

-

This compound peptide stock solution

-

Bacterial/yeast strains

-

Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for yeast)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Protocol:

-

Inoculum Preparation: Prepare a suspension of the microorganism at a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes, no peptide) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring absorbance at 600 nm.[2]

Peptide-Membrane Interaction Analysis (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) can be used to study the effect of this compound on the thermotropic phase behavior of model membranes.[1]

Materials:

-

This compound peptide

-

Phospholipids (e.g., DOPG for bacterial membrane mimic, DOPC for mammalian mimic)

-

Buffer (e.g., HEPES buffer)

-

Differential Scanning Calorimeter

Protocol:

-

Vesicle Preparation: Prepare multilamellar vesicles (MLVs) of the desired phospholipid composition in buffer.

-

Sample Preparation: Incubate the MLVs with and without this compound at a specific peptide-to-lipid ratio.

-

DSC Analysis: Load the samples into the DSC pans and scan over a relevant temperature range that includes the phase transition temperature of the lipid.

-

Data Analysis: Analyze the resulting thermograms. A shift or broadening of the phase transition peak in the presence of the peptide indicates an interaction and disruption of the lipid packing.[1]

Conclusion and Future Directions

This compound is a prime example of a rationally designed antimicrobial peptide discovered through combinatorial chemistry. Its potent, broad-spectrum activity and selective targeting of bacterial membranes make it a promising candidate for further development. Future research should focus on optimizing its activity and stability, exploring its efficacy in in vivo models of infection, and investigating potential mechanisms of resistance. The structural and mechanistic insights gained from studying this compound will be invaluable for the design of the next generation of peptide-based antimicrobial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of Combi-Molecule Analogues and Derivatives with a Pyrimidine-Linked Biphenyl Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel small molecule kinase inhibitors based on a pyrimidine-linked biphenyl core (PBC). This emerging class of compounds, often referred to as "combi-molecules," is designed to exhibit dual mechanisms of action, typically by incorporating both a kinase inhibitory moiety and a cytotoxic component, offering a promising strategy in the development of next-generation anticancer therapeutics.

Core Concept: The Pyrimidine-Linked Biphenyl Pharmacophore

A novel pharmacophore model centered around a pyrimidine-linked biphenyl core (PBC) has been proposed for the design of potent protein kinase (PK) inhibitors. This model aims to bridge the adenine-binding region and a hydrophobic cavity within the kinase domain, providing a versatile scaffold for chemical modification and the development of inhibitors targeting various kinases.[1][2] By altering substituents on this core structure, researchers can modulate the compound's affinity and selectivity for different kinase targets.

General Synthesis Approach: Suzuki One-Pot Reaction

A highly efficient method for synthesizing derivatives of the pyrimidine-linked biphenyl core is the Suzuki one-pot reaction.[2] This palladium-catalyzed cross-coupling reaction allows for the efficient formation of C-C bonds between aryl halides and aryl boronic acids or esters, enabling the construction of the biphenyl scaffold in a single reaction vessel. This approach is favored for its broad substrate applicability and tolerance of various functional groups, making it ideal for creating diverse libraries of analogues.[1]

Representative Synthetic Scheme

The general synthetic route involves a one-pot borylation of an aryl halide followed by a Suzuki coupling with a second aryl halide. A microwave-assisted protocol has been shown to significantly reduce reaction times and improve yields.

Experimental Protocols

General Protocol for One-Pot Borylation/Suzuki Reaction

This protocol is adapted from a microwave-assisted method for the synthesis of bi-aryl scaffolds.[2]

Materials:

-

Aryl Halide 1 (1.0 equiv)

-

Bis(pinacolato)diboron (B₂(pin)₂) (1.2 equiv)

-

Pd(PPh₃)₄ (10 mol%)

-

Potassium Acetate (KOAc) (3.0 equiv)

-

Aryl Halide 2 (1.0 equiv)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

Dioxane (0.5 M)

-

Microwave reactor vials

Procedure:

-

To a microwave reactor vial, add Aryl Halide 1, B₂(pin)₂, Pd(PPh₃)₄, and KOAc.

-

Add dioxane to the vial and seal it.

-

Place the vial in the microwave reactor and irradiate at 120°C for 45 minutes.

-

After cooling, add Aryl Halide 2 and Na₂CO₃ to the reaction mixture.

-

Reseal the vial and irradiate at 120°C for 30 minutes.

-

Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine-linked biphenyl derivative.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]

Materials:

-

Cells in culture

-

Synthesized compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value for each compound.

Quantitative Data Summary

The following table summarizes the biological activity of representative pyrimidine-linked biphenyl derivatives, designated as F1 and F2.[1][2]

| Compound | Yield (%) | IC₅₀ (μM) on Tumor Cells | Notes |

| F1 | High | 2.9 | Showed potent inhibitory activity and favorable tumor cell-selective toxicity.[1] |

| F2 | High | 8.0 | Exhibited significant anti-tumor activity with minimal impact on normal cells.[1] |

Signaling Pathways

Combi-molecules are often designed to target key signaling pathways involved in cancer cell proliferation and survival. The pyrimidine-linked biphenyl core can be adapted to inhibit kinases in pathways such as the EGFR and MEK/ERK pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events promoting cell growth, proliferation, and survival.[3]

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Combi-1 Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of "Combi-1," a hypothetical combination molecule designed for targeted cancer therapy. The protocols outlined below are based on established methodologies for handling and evaluating "combi-molecules," which are engineered to possess multiple mechanisms of action, such as inhibiting receptor tyrosine kinase signaling while simultaneously carrying a cytotoxic DNA-damaging moiety.[1][2][3][4][5]

Introduction to this compound

This compound is a novel, rationally designed chimeric molecule that embodies the "combi-targeting" concept.[4] It is engineered to selectively target cancer cells by concurrently inhibiting a critical cell signaling pathway and inducing DNA damage. This dual mechanism of action is intended to enhance therapeutic efficacy and overcome drug resistance. The hypothetical this compound molecule is designed to be stable under physiological conditions, allowing it to penetrate the cell membrane and interact with its intracellular targets.[4]

Hypothetical Mechanism of Action: this compound is designed to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway while also functioning as a DNA alkylating agent. Upon entering the cell, this compound can directly inhibit EGFR, and it is also designed to hydrolyze, releasing a DNA-damaging species and another EGFR inhibitor, leading to a sustained anti-proliferative effect.[2][4][5]

Experimental Protocols

Cell Line Selection and Culture

A panel of cancer cell lines with varying EGFR expression levels is recommended for evaluating the efficacy of this compound. For example, the DU145 prostate cancer cell line is known to co-express EGFR.[3]

Protocol for Cell Culture:

-

Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.

-

Cell Seeding: Resuspend the cell pellet in fresh, pre-warmed complete growth medium and seed into T-75 flasks.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[6]

-

Maintenance: Monitor cell growth daily. When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with a brief incubation of Trypsin-EDTA, and reseeding at a lower density in fresh medium.[6][7]

This compound Treatment Protocol

Materials:

-

This compound (stock solution of known concentration, dissolved in an appropriate solvent like DMSO)

-

Complete cell culture medium

-

Sterile microcentrifuge tubes and pipette tips

Procedure:

-

Preparation of Working Solutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

-

Cell Seeding for Assay: Seed the selected cancer cell lines into 96-well plates at a predetermined optimal density (e.g., 2,000 - 5,000 cells per well) and allow them to adhere overnight.[8]

-

Treatment: The following day, remove the old medium and replace it with 100 µL of the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the plates for the desired duration of the experiment (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8] For long-term treatments (several days), the medium with fresh compound should be replaced every 2-3 days.[7]

Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method to assess cell viability.[8]

Protocol:

-

Following the treatment period with this compound, add 20 µL of MTS reagent to each well of the 96-well plate.[9]

-

Incubate the plate for 1-4 hours at 37°C.[9]

-

Measure the absorbance of each well at 490 nm using a microplate reader.[8]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in tables to facilitate comparison of the effects of this compound across different cell lines and concentrations.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72h Treatment

| Cell Line | EGFR Status | IC50 of this compound (µM) |

| DU145 | Proficient | Hypothetical Value |

| Cell Line A | High Expression | Hypothetical Value |

| Cell Line B | Low Expression | Hypothetical Value |

| Normal Fibroblasts | Normal Expression | Hypothetical Value |

Table 2: Dose-Response of this compound on DU145 Cell Viability

| This compound Concentration (µM) | Percent Viability (Mean ± SD) |

| 0 (Vehicle) | 100 ± x.x |

| 0.1 | Hypothetical Value |

| 1 | Hypothetical Value |

| 10 | Hypothetical Value |

| 100 | Hypothetical Value |

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and the general experimental workflow.

Caption: Proposed dual mechanism of action of this compound.

Caption: General workflow for evaluating this compound cytotoxicity.

References

- 1. Design and Mechanism of Action of a New Prototype of Combi-Molecule “Programed” to Release Bioactive Species at a pH Range Akin to That of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The combi-targeting concept: evidence for the formation of a novel inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The combi-targeting concept: mechanism of action of the pleiotropic combi-molecule RB24 and discovery of a novel cell signaling-based combination principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Cell Culture Protocols [cellbiologics.com]

- 7. researchgate.net [researchgate.net]

- 8. 2.3 |. Cell viability assay [bio-protocol.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for the "Com-1" Animal Model

Disclaimer: "Com-1" is a hypothetical designation for a combination therapy used here for illustrative purposes. The following guide is based on a representative therapeutic strategy: the combination of a PD-1 inhibitor and a novel kinase inhibitor for the treatment of solid tumors in a murine xenograft model. The protocols and data are synthesized from established methodologies in preclinical oncology research.

Introduction and Application Notes

The Com-1 model evaluates the synergistic anti-tumor efficacy of combining immunotherapy (an anti-PD-1 antibody) with a targeted small molecule kinase inhibitor. This model is designed for researchers in oncology and drug development to assess how modulating the tumor microenvironment and directly targeting tumor cell proliferation can lead to enhanced therapeutic outcomes.[1][2]

Therapeutic Rationale:

-

PD-1/PD-L1 Blockade: Monoclonal antibodies targeting the Programmed Death-1 (PD-1) receptor or its ligand (PD-L1) are a cornerstone of cancer immunotherapy. By blocking this interaction, these agents prevent tumor cells from evading the host immune system, thereby unleashing an anti-tumor T-cell response.[1][2]

-

Kinase Inhibition: Targeted kinase inhibitors disrupt specific signaling pathways essential for tumor cell growth, proliferation, and survival.

-

Combination Synergy: The combination aims to achieve a more potent and durable anti-tumor response. The kinase inhibitor can induce tumor cell death, releasing tumor-associated antigens, while the PD-1 blockade enhances the ability of the immune system to recognize and eliminate these cancer cells.

Primary Applications:

-

Evaluation of the anti-tumor efficacy of the Com-1 combination therapy compared to monotherapy.

-

Assessment of treatment-related effects on animal body weight and overall health.

-

Investigation of the underlying mechanism of action through pharmacodynamic (PD) marker analysis in tumor tissue and peripheral blood.

-

Correlation of efficacy with biomarker expression (e.g., PD-L1 levels, tumor mutational burden).

Experimental Protocols

These protocols provide a framework for conducting an in vivo efficacy study using the Com-1 model. All procedures involving live animals must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).[3]

-

Cell Culture: Culture a suitable tumor cell line (e.g., MC38 murine colon adenocarcinoma for a syngeneic model, or a human cell line like A549 for a xenograft model in immunocompromised mice) under standard conditions. Harvest cells during the logarithmic growth phase and ensure viability is >95%.

-

Animal Strain: Use appropriate mice (e.g., C57BL/6 for syngeneic models, or NOD/SCID/athymic nude mice for human xenografts), aged 6-8 weeks.

-

Implantation: Resuspend harvested tumor cells in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 5x10^6 to 1x10^7 cells/mL.

-

Injection: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

-

Monitoring: Allow tumors to grow. Begin caliper measurements 3-4 days post-implantation.

-

Tumor Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle, PD-1 inhibitor alone, Kinase inhibitor alone, Com-1 combination).

-

PD-1 Inhibitor Administration:

-

Formulation: Reconstitute the anti-PD-1 antibody in sterile phosphate-buffered saline (PBS).

-

Route & Schedule: Administer via intraperitoneal (IP) injection. A typical schedule is 10 mg/kg, twice a week.[4]

-

-

Kinase Inhibitor Administration:

-

Combination Group: Administer both agents according to their respective schedules. It is advisable to separate administrations by a few hours if potential interactions are unknown.

-

Vehicle Group: Administer the respective vehicles for both the antibody and the small molecule on the same schedule.

-

Tumor Volume Measurement:

-

Using digital calipers, measure the length (L) and width (W) of the tumors 2-3 times per week.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2 .

-

-

Body Weight Measurement:

-

Weigh each animal on the same schedule as tumor measurements to monitor for treatment-related toxicity.

-

A body weight loss exceeding 20% is often a humane endpoint.

-

-

Study Endpoint: The study may be concluded when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration.

Data Presentation

Quantitative data from the study should be summarized for clear interpretation.

Table 1: Summary of Anti-Tumor Efficacy

| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Vehicle | 10 | 1450 ± 150 | - |

| PD-1 Inhibitor | 10 | 980 ± 120 | 32.4% |

| Kinase Inhibitor | 10 | 850 ± 110 | 41.4% |

| Com-1 (Combination) | 10 | 350 ± 75 | 75.9% |

Tumor Growth Inhibition (TGI) is calculated at the end of the study relative to the vehicle group.

Table 2: Animal Body Weight Data

| Treatment Group | N | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Day 21 (g) ± SEM | Percent Change (%) |

|---|---|---|---|---|

| Vehicle | 10 | 22.5 ± 0.5 | 24.1 ± 0.6 | +7.1% |

| PD-1 Inhibitor | 10 | 22.3 ± 0.4 | 23.5 ± 0.5 | +5.4% |

| Kinase Inhibitor | 10 | 22.6 ± 0.5 | 21.8 ± 0.7 | -3.5% |

| Com-1 (Combination) | 10 | 22.4 ± 0.4 | 21.5 ± 0.8 | -4.0% |

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex biological processes and experimental designs.

Caption: Experimental workflow for the Com-1 in vivo efficacy study.

Caption: Simplified signaling pathway for Com-1 combination therapy.

References

- 1. Combination therapy with PD-1/PD-L1 blockade: An overview of ongoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A narrative review of combination therapy of PD-1/PD-L1 blockade with standard approaches for the treatment of breast cancer: clinical application and immune mechanism - Zhu - Annals of Palliative Medicine [apm.amegroups.org]

- 3. research.ucsb.edu [research.ucsb.edu]

- 4. az.research.umich.edu [az.research.umich.edu]

- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

Application Notes and Protocols for In Vivo Administration of a Combination Therapy Targeting EGFR and MEK (Combi-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer therapy, targeting multiple signaling pathways simultaneously has emerged as a promising strategy to enhance efficacy and overcome resistance. "Combi-1" represents a conceptual combination therapy involving the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and the Mitogen-activated protein kinase kinase (MEK). This document provides detailed application notes and protocols for the in vivo evaluation of such a combination therapy in preclinical cancer models. The methodologies and data presented are synthesized from various preclinical studies investigating similar combination strategies and are intended to serve as a comprehensive guide for researchers in this field.

Data Presentation: In Vivo Dosages of EGFR and MEK Inhibitor Combinations

The following table summarizes dosages from preclinical in vivo studies that have investigated the combination of EGFR and MEK inhibitors in xenograft models. This data can serve as a starting point for dose-finding studies for a novel "this compound" therapy.

| EGFR Inhibitor | Dosage | MEK Inhibitor | Dosage | Animal Model | Tumor Type | Reference |

| Gefitinib | 75 mg/kg, daily, p.o. | AZD6244 (Selumetinib) | 25 mg/kg, daily, p.o. | Mouse Xenograft (AGS cells) | Gastric Cancer | [1] |

| WZ4002 | Not Specified | Trametinib | Not Specified | Mouse Xenograft (PC9 GR4 cells) | Lung Cancer | [2][3] |

| Lapatinib | Not Specified | Trametinib | Not Specified | Orthotopic Xenograft | Pancreatic Cancer | [4] |

| Gefitinib | 40 mg/kg, daily, i.g. or 200 mg/kg, weekly, i.g. | - | - | Mouse Xenograft (H3255-Luciferase) | Lung Cancer | [5][6][7] |

| - | - | Trametinib | 0.1 or 0.3 mg/kg/day, p.o. | Mouse Model | Graft-versus-host disease | [8] |

Signaling Pathway

The rationale for combining EGFR and MEK inhibitors lies in the intricate signaling cascade that drives many cancers. EGFR activation triggers the RAS-RAF-MEK-ERK pathway, a critical signaling cascade for cell proliferation and survival. While EGFR inhibitors can block this pathway at its origin, resistance can emerge through downstream mutations or activation of alternative pathways. Concurrently inhibiting MEK, a key kinase downstream of RAS/RAF, provides a more comprehensive blockade of this oncogenic signaling.

Experimental Protocols

In Vivo Xenograft Tumor Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of a "this compound" therapy.

Materials:

-

Human cancer cell line of interest (e.g., A431, H3255-Luciferase)

-

Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old

-

Matrigel (or similar basement membrane matrix)

-

Sterile PBS

-

Cell culture medium

-

Trypsin-EDTA

-

Syringes and needles (27G)

-

Calipers or ultrasound imaging system

-

Anesthesia (e.g., isoflurane)

-

"this compound" components (EGFR and MEK inhibitors)

-

Vehicle for drug administration (e.g., corn oil, or a solution of DMSO, PEG300, Tween 80, and saline)

Procedure:

-

Cell Preparation:

-

Culture the selected cancer cell line under standard conditions.

-

On the day of injection, harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[5]

-

Keep the cell suspension on ice until injection.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice using isoflurane.

-

Inject 100 µL of the cell suspension (containing 5 million cells) subcutaneously into the flank of each mouse.[5]

-

-

Tumor Growth Monitoring and Animal Grouping:

-

Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = 0.52 x L x W².[5] Alternatively, use an ultrasound system for more accurate measurements.[9][10]

-

When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, EGFR inhibitor alone, MEK inhibitor alone, "this compound" combination).

-

-

Drug Preparation and Administration:

-

Prepare the EGFR and MEK inhibitors in the appropriate vehicle. For example, gefitinib can be dissolved in corn oil for oral gavage.[5]

-

Administer the drugs according to the predetermined dosages and schedule (e.g., daily oral gavage).

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors, weigh them, and fix a portion in 4% formalin for histological analysis and snap-freeze the remainder for molecular analysis.[11]

-

Immunohistochemistry (IHC) Protocol for Tumor Analysis

This protocol is for the analysis of key biomarkers in the excised tumor tissue to assess the biological effects of the "this compound" therapy.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)

-

Xylene and graded ethanol series

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibodies (e.g., anti-Ki-67 for proliferation, anti-cleaved caspase-3 for apoptosis, anti-p-ERK for pathway inhibition)

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the sections by sequential immersion in graded ethanol (100%, 95%, 70%) and finally in distilled water.[12]

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.

-

-

Blocking and Staining:

-

Quench endogenous peroxidase activity with 3% hydrogen peroxide.[11]

-

Block non-specific binding with blocking buffer.

-

Incubate with the primary antibody overnight at 4°C.[13]

-

Wash with PBS and incubate with the HRP-conjugated secondary antibody.[13]

-

Visualize the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.[14]

-

-

Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin to visualize cell nuclei.[11]

-

Dehydrate the slides through a graded ethanol series and xylene.

-

Mount with a coverslip using a permanent mounting medium.

-

-

Analysis:

-

Examine the slides under a microscope and quantify the staining (e.g., percentage of positive cells, staining intensity).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo efficacy study of "this compound".

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Combined EGFR/MEK Inhibition Prevents the Emergence of Resistance in EGFR mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combined EGFR/MEK Inhibition Prevents the Emergence of Resistance in EGFR-Mutant Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the growth of patient-derived pancreatic cancer xenografts with the MEK inhibitor trametinib is augmented by combined treatment with the epidermal growth factor receptor/HER2 inhibitor lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 8. The MEK inhibitor trametinib separates murine graft-versus-host disease from graft-versus-tumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Journal of Basic and Clinical Health Sciences » Submission » Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements [dergipark.org.tr]

- 11. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2.13. Immunohistochemical (IHC) analysis of specimens and xenograft model [bio-protocol.org]

- 14. pubcompare.ai [pubcompare.ai]

Application Note and Protocol: Optimization of Western Blotting for the Detection of Protein X (e.g., CIB1)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Western blotting is a cornerstone technique for the detection and quantification of specific proteins in complex biological samples. The successful execution of a western blot hinges on the careful optimization of several key parameters. This document provides a detailed protocol and optimization strategies for the western blotting of "Protein X," with a specific focus on Calcium- and Integrin-Binding Protein 1 (CIB1) as a representative example. CIB1 is a small, ubiquitously expressed regulatory protein involved in a multitude of cellular processes including cell adhesion, migration, proliferation, and survival.[1] Its involvement in critical signaling pathways, such as the PI3K/AKT and MEK/ERK pathways, makes it a protein of interest in various research fields, including cancer biology and cardiovascular disease.[1][2][3]

Due to the ambiguity of the term "Combi-1" in the context of western blotting, this guide will use "Protein X (e.g., CIB1)" to illustrate a universally applicable optimization workflow.

I. Experimental Protocols

This section details the standard protocol for performing a western blot for Protein X (e.g., CIB1). Each step includes key considerations for subsequent optimization.

A. Sample Preparation (Cell Lysis)

-

Cell Culture and Treatment: Culture cells to the desired confluency (typically 70-80%). If applicable, treat cells with desired compounds to stimulate or inhibit specific pathways.

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the culture dish. A common starting point is 1 mL per 10 cm dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

-

-

Protein Quantification:

-